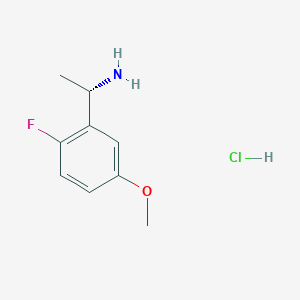

(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound that features a fluorine and methoxy group on a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine source, such as (S)-1-phenylethylamine, under reducing conditions using a catalyst like sodium triacetoxyborohydride.

Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for “(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride” are not available within the provided search results, the information below describes the applications of related compounds and their mechanisms.

1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine

1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine can be used as an intermediate in synthesizing complex organic molecules and pharmaceuticals in chemistry. It is also investigated for its potential biological activity and interactions with biological targets in biology. Furthermore, it is explored for potential therapeutic properties, including its role as a precursor in drug development in medicine, and utilized in the production of specialty chemicals and materials in industry. The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, acting as an agonist or antagonist, modulating the activity of these targets, and influencing various biochemical pathways.

Related Compounds

Other research indicates the utility of similar compounds in various scientific applications:

- (S)-(-)-l-(4-methoxyphenyl) ethylamine This compound is useful as a chiral resolving agent, chiral auxiliary, chiral base, and catalyst for asymmetric synthesis of chiral amines such as (-)-(R)- Sitagliptin, Elarofiban, CXCR4 antagonist GSK812397, Docetaxel and phase- ⁇ , ⁇ , ⁇ molecules in pharmaceuticals and agrochemicals .

- Azo compounds with trifluoromethoxy and fluoro substituents A study reported the synthesis and pharmacological evaluation of a new series of azo compounds with different groups (1-naphthol, 2-naphthol, and N,N-dimethylaniline) and trifluoromethoxy and fluoro substituents in the scaffold, which showed potent mushroom tyrosinase inhibition .

- Carbenoxolone-related compounds Pharmacological testing of Carbenoxolone-related compounds, acting by inhibition of 11-β-hydroxysteroid dehydrogenase-1 (11β-HSD1), gave rise to similarly potent in vivo neuroprotection . This indicates that the increase of intracellular glucocorticoid levels mediated by 11β-HSD1 may be involved in the mechanism that exacerbates ischemic neuronal cell death, and inhibiting this enzyme could have potential therapeutic value for neuroprotective therapies in ischemic stroke and other neurodegenerative disorders associated with neuronal injury .

Mecanismo De Acción

The mechanism of action of (S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride

- (S)-1-(2-fluoro-5-ethoxyphenyl)ethan-1-amine hydrochloride

- (S)-1-(2-chloro-5-methoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Actividad Biológica

(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant potential in pharmacological research due to its structural attributes, which include a fluoro group and a methoxy group on the phenyl ring. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily influenced by its interaction with various molecular targets, including neurotransmitter receptors. The presence of the fluorine and methoxy substituents can enhance binding affinity and specificity, potentially affecting neurotransmitter systems such as serotonin pathways .

1. Neuropharmacological Effects

Research indicates that this compound may exhibit psychoactive properties due to its structural similarity to other biologically active amines. Preliminary studies suggest its interaction with serotonin receptors, which could influence mood and behavior .

3. Potential in Cancer Therapy

Emerging research suggests that compounds structurally related to this compound may exhibit cytotoxic effects against cancer cell lines. For example, several derivatives have been shown to inhibit the growth of melanoma and breast cancer cell lines with GI50 values in the low micromolar range .

| Cell Line | Compound | GI50 (µM) |

|---|---|---|

| UAC62 (Melanoma) | Compound X | 0.77 |

| MCF7 (Breast Cancer) | Compound Y | 8.79 |

Case Studies

Recent studies have focused on the design and synthesis of new ligands based on the phenylene core, similar to this compound, demonstrating improved binding affinities to target proteins involved in cellular responses to hypoxia . These findings underscore the potential for this compound in developing therapeutic agents targeting conditions like anemia and ischemia.

Propiedades

IUPAC Name |

(1S)-1-(2-fluoro-5-methoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(12-2)3-4-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSJECMMTDGRMS-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)OC)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.